

Solubility and stability of 3,5-Dibromo-2-iodopyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,5-Dibromo-2-iodopyridine**

Cat. No.: **B1593451**

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of **3,5-Dibromo-2-iodopyridine**

Introduction

3,5-Dibromo-2-iodopyridine is a polyhalogenated heterocyclic compound of significant interest in synthetic chemistry. Its utility as a building block stems from the differential reactivity of its halogen substituents, enabling selective functionalization through various cross-coupling reactions. This makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and functional materials.^{[1][2]} However, the successful application of this reagent is contingent upon a thorough understanding of its fundamental physicochemical properties, namely its solubility and stability.

This guide provides a comprehensive technical overview of **3,5-Dibromo-2-iodopyridine**, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind its behavior and provides robust, field-proven protocols for its characterization.

Physicochemical Profile

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its behavior in experimental settings. The key physicochemical properties for **3,5-Dibromo-2-iodopyridine** are summarized below.

Property	Value	Source
Molecular Formula	$C_5H_2Br_2IN$	[3]
Molecular Weight	362.79 g/mol	[3]
Appearance	Typically a solid (e.g., white to light beige)	[4]
CAS Number	436799-34-7	[3]
Canonical SMILES	<chem>C1=C(C=NC(=C1Br)I)Br</chem>	[3]
InChIKey	PZQKNKIWCXCOCY- UHFFFAOYSA-N	[3]

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. The solubility of **3,5-Dibromo-2-iodopyridine** is governed by its molecular structure: a relatively nonpolar aromatic pyridine ring substituted with three large, lipophilic halogen atoms.

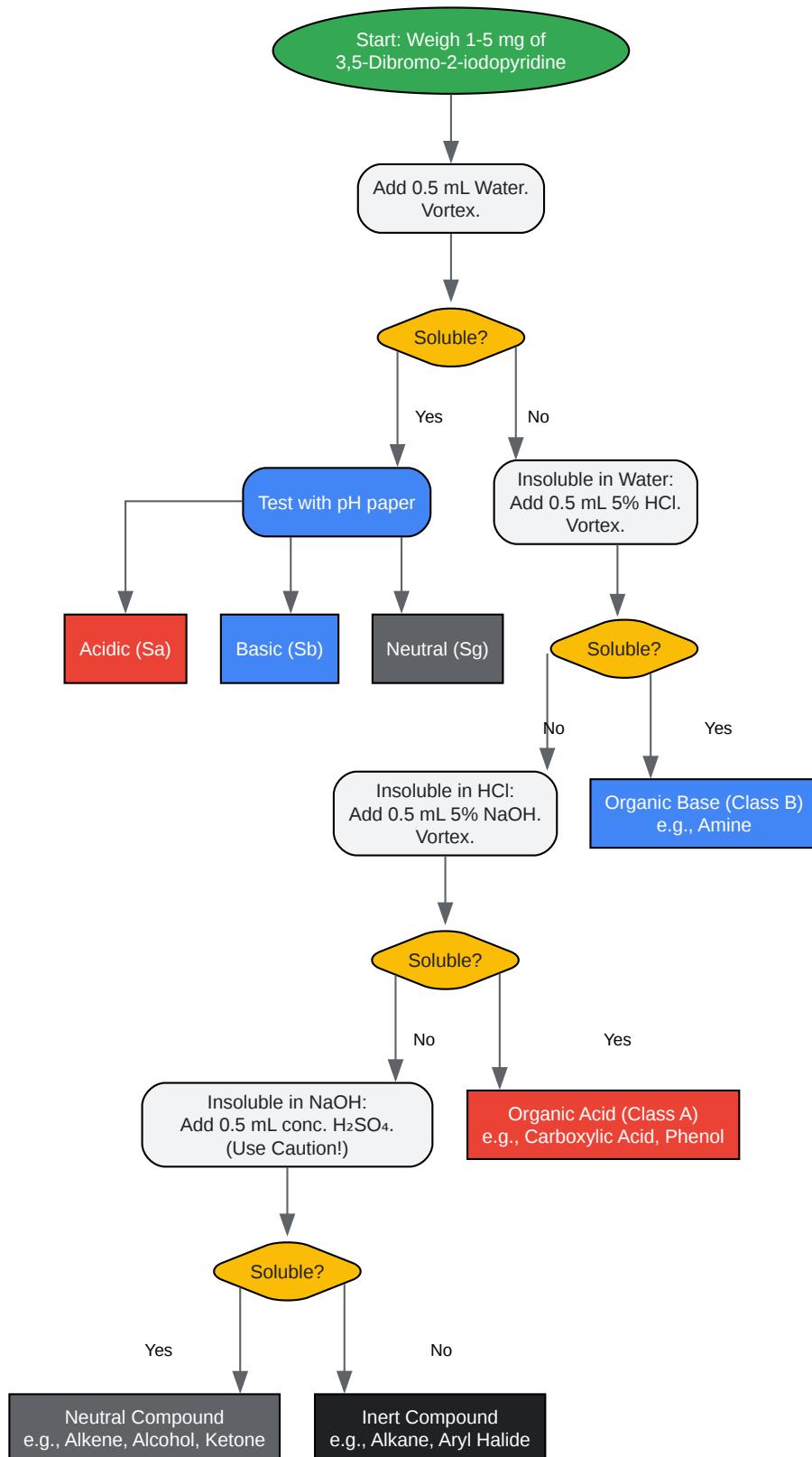
Theoretical Solubility Assessment

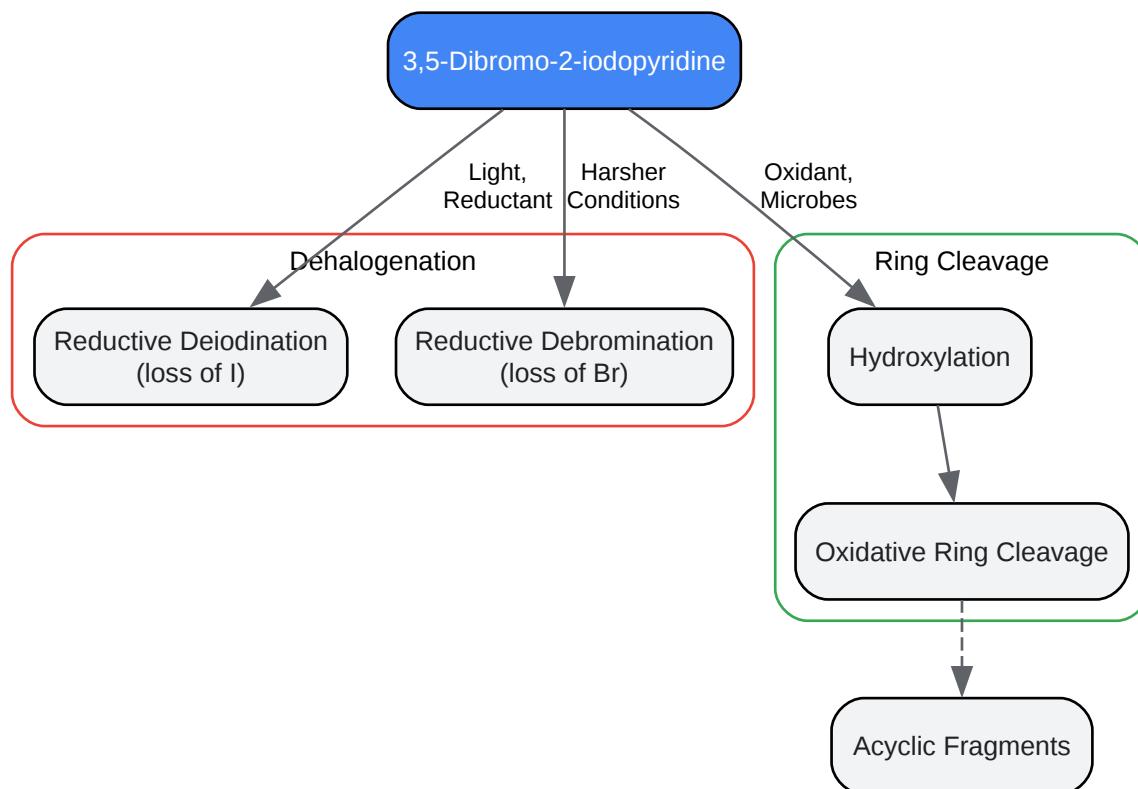
The principle of "like dissolves like" is the primary determinant of solubility.[\[5\]](#) Polar solvents are effective at dissolving polar solutes, while nonpolar solvents are required for nonpolar solutes. [\[5\]](#) Given the structure of **3,5-Dibromo-2-iodopyridine**, it is predicted to have low solubility in highly polar protic solvents like water and higher solubility in a range of common organic solvents.

The following table provides an inferred solubility profile. It is crucial to recognize that this is a qualitative prediction; quantitative determination via the protocol provided is essential for precise applications.

Solvent	Polarity Index	Expected Solubility	Rationale
Water	10.2	Insoluble / Very Slightly Soluble	High polarity of water is incompatible with the large, nonpolar structure of the molecule.[2][6]
Methanol	5.1	Soluble	The alkyl chain and moderate polarity allow for effective solvation.[2]
Ethanol	4.3	Likely Soluble	Similar to methanol, ethanol's polarity is suitable for dissolving the compound.[6]
Dichloromethane (DCM)	3.1	Likely Soluble	A common nonpolar aprotic solvent for organic compounds. [6]
Chloroform	4.1	Soluble	A standard solvent for many organic intermediates.[2]
Tetrahydrofuran (THF)	4.0	Likely Soluble	A versatile ether solvent capable of dissolving a wide range of organic compounds.[6]
Acetonitrile	5.8	Likely Soluble	A polar aprotic solvent that can often dissolve moderately polar compounds.[6]
Dimethyl Sulfoxide (DMSO)	7.2	Soluble	A highly polar aprotic solvent with strong solvating power for a

wide range of organic molecules.[\[7\]](#)




N,N-			Similar to DMSO,
Dimethylformamide (DMF)	6.4	Soluble	DMF is a powerful polar aprotic solvent. [7]

Experimental Workflow for Solubility Determination

To move from qualitative prediction to quantitative data, a systematic experimental approach is necessary. The following workflow outlines a hierarchical method for assessing solubility in various solvent systems.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 3. 3,5-Dibromo-2-iodopyridine | C5H2Br2IN | CID 26967552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]

- 7. 2-Bromo Iodopyridine Available at Best Price, High Purity >98%, Reliable Supplier [symaxlaboratories.net]
- To cite this document: BenchChem. [Solubility and stability of 3,5-Dibromo-2-iodopyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1593451#solubility-and-stability-of-3-5-dibromo-2-iodopyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com